Calciumphosphat

Übersicht

Beschreibung

Calciumphosphat ist eine Familie von Materialien und Mineralien, die Calciumionen zusammen mit Orthophosphaten, Metaphosphaten und manchmal Wasserstoff- oder Hydroxidionen enthalten. Diese Familie von Materialien und Mineralien findet sich hauptsächlich in Gesteinen und Knochen und ist ein wesentlicher Bestandteil für alle Lebewesen . Calciumphosphatverbindungen sind meist weiß oder farblos und kommen in verschiedenen Formen vor, darunter Hydroxylapatit, Trithis compound und Dithis compound .

Wissenschaftliche Forschungsanwendungen

Calcium phosphate has a wide range of scientific research applications due to its biocompatibility and bioactivity . In bone tissue engineering, calcium phosphate-based biomaterials are used for bone defect repair, bone regeneration, and drug delivery . In the medical field, it is used in dental and orthopedic applications, such as bone grafts and coatings for metallic implants . Additionally, calcium phosphate is used in drug delivery, cancer therapy, and as nanoprobes in bioimaging .

Wirkmechanismus

Target of Action

Calcium phosphate primarily targets the stomach, teeth, and bones . In the stomach, it reacts with hydrochloric acid to neutralize the pH . In the teeth and bones, it provides a source of calcium and phosphate ions, supporting remineralization and bone homeostasis . It also interacts with parathyroid cells via a G-protein coupled calcium receptor .

Mode of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) .

Biochemical Pathways

Calcium phosphate plays a crucial role in several biochemical pathways. The phosphate ions in calcium phosphate react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) .

Pharmacokinetics

Calcium phosphate reacts with acid in the stomach to raise the pH . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis . .

Result of Action

The result of calcium phosphate’s action is the neutralization of stomach pH, remineralization of teeth, and support of bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH), which increases the amount of calcium deposited in bone, resulting in an increase in bone mineral density .

Action Environment

The action of calcium phosphate is influenced by various environmental factors. For instance, the pH of the stomach influences the reaction of phosphate ions with hydrochloric acid . Additionally, the presence of other ions in systemic circulation can affect the provision of calcium and phosphate ions for remineralization of teeth and bone homeostasis . The effectiveness of calcium phosphate in bone regeneration is also influenced by its bioactive properties and the specific environment in which it is used .

Zukünftige Richtungen

Calcium phosphates represent an innovative biomimetic approach for daily oral care because of their high similarity to natural enamel that will broaden the range of future treatments in preventive dentistry . There is also potential for phase transformation to occur in dosage forms containing calcium phosphate .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Calciumphosphat kann auf verschiedene Weise synthetisiert werden, darunter Nasschemische Fällung, Sol-Gel-Synthese und Plasmaspritzen . Die Nasschemische Fällung beinhaltet die Mischung von wässrigen Lösungen von Calciumionen und Phosphationen, um amorphes this compound und Hydroxylapatit zu bilden . Die Sol-Gel-Synthese ist ein leistungsstarkes Werkzeug zur Herstellung von Calciumhydroxylapatit und anderen Phosphaten und führt zu hoher Phasenreinheit . Das Plasmaspritzen kombiniert die Synthese- und Beschichtungsprozesse in einem einzigen Schritt, wobei Calciumcarbonat und Brushit als Vorläufer verwendet werden .

Industrielle Produktionsmethoden: This compound wird hauptsächlich aus natürlich vorkommendem Phosphatgestein abgebaut, das eine wichtige Quelle für Phosphat ist . Das Produktionsprozess umfasst die Behandlung von Phosphatgestein mit Schwefelsäure oder Salpetersäure, was zu verschiedenen Arten von this compound führt .

Analyse Chemischer Reaktionen

Reaktionstypen: Calciumphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Auflösung, Fällung, Hydrolyse und Phasenumwandlung . Es reagiert mit Säuren wie Salzsäure, um lösliche Calcium- und Phosphationen zu bilden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Säuren wie Salzsäure und Salpetersäure . Die Bedingungen für diese Reaktionen beinhalten typischerweise wässrige Lösungen und kontrollierte Temperaturen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind lösliche Calcium- und Phosphationen sowie andere Calciumphosphatphasen wie Hydroxylapatit und Trithis compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen aufgrund seiner Biokompatibilität und Bioaktivität . In der Knochengewebetechnik werden this compound-basierte Biomaterialien für die Reparatur von Knochendefekten, die Knochenregeneration und die Wirkstoffabgabe verwendet . Im medizinischen Bereich wird es in Dental- und Orthopädieanwendungen eingesetzt, wie z. B. Knochentransplantate und Beschichtungen für metallische Implantate . Darüber hinaus wird this compound in der Wirkstoffabgabe, der Krebstherapie und als Nanoprobe in der Bioimaging eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Freisetzung von Calcium- und Phosphationen, die die Remineralisierung der Zähne und die Knochenhomöostase unterstützen . Im Magen reagiert this compound mit Salzsäure, um den pH-Wert zu neutralisieren . Im systemischen Kreislauf bietet es eine Quelle für Calcium- und Phosphationen, die für die Knochenbildung und -erhaltung wichtig sind .

Vergleich Mit ähnlichen Verbindungen

Calciumphosphat ist einzigartig aufgrund seiner ausgezeichneten Bioaktivität und Biokompatibilität . Ähnliche Verbindungen umfassen Trithis compound, Hydroxylapatit und Dithis compound . Trithis compound hat ein anderes Calcium-zu-Phosphor-Verhältnis und wird in verschiedenen Anwendungen eingesetzt, darunter die Knochengewebetechnik . Hydroxylapatit ist der Hauptmineralbestandteil von Zahnschmelz und Knochen . Dithis compound wird in der Pharmaindustrie als Tablettierhilfe verwendet .

Eigenschaften

| { "Design of the Synthesis Pathway": "Calcium phosphate can be synthesized by reacting calcium hydroxide with phosphoric acid.", "Starting Materials": [ "Calcium hydroxide", "Phosphoric acid" ], "Reaction": [ "Mix calcium hydroxide with phosphoric acid in a stoichiometric ratio of 3:2", "Stir the mixture until a homogenous solution is obtained", "Heat the solution to 60-80°C and maintain the temperature for 1-2 hours", "Allow the solution to cool and the precipitate of calcium phosphate will form", "Filter the precipitate and wash it with distilled water", "Dry the calcium phosphate precipitate in an oven at 60-80°C" ] } | |

CAS-Nummer |

7758-87-4 |

Molekularformel |

CaH3O4P |

Molekulargewicht |

138.07 g/mol |

IUPAC-Name |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

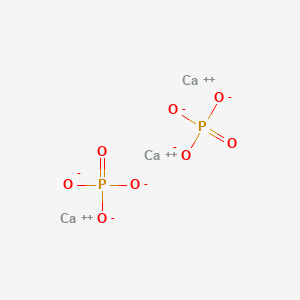

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Kanonische SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

Dichte |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

| 7758-87-4 10103-46-5 21063-37-6 |

|

Physikalische Beschreibung |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |

Haltbarkeit |

STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |

Löslichkeit |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

Synonyme |

APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are calcium phosphates considered suitable for bone regeneration applications?

A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]

Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?

A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.

Q3: How can the biodegradability of calcium phosphate ceramics be improved?

A3: Combining hydroxyapatite with more soluble calcium phosphate phases, such as tricalcium phosphate (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []

Q4: Can the properties of calcium phosphate-based bone substitutes be further enhanced?

A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into calcium phosphate cement formulations. [] This addition promotes the formation of octacalcium phosphate (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []

Q5: What are the advantages of using porous calcium phosphate ceramics in biomedical applications?

A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []

Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?

A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.

Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using calcium phosphate precipitation?

A7: Research indicates that inorganic carbon can inhibit the precipitation of calcium phosphate from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []

Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?

A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.

Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?

A9: Factors like alkalinity, reaction time, and the concentration of the calcium phosphate precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-tricalcium phosphate in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.

Q10: What techniques are employed to characterize calcium phosphate materials?

A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]

Q11: How do calcium phosphate ceramics interact with proteins?

A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-tricalcium phosphate can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.

Q12: Can calcium phosphate nanoparticles act as carriers for gene delivery?

A12: Yes, research demonstrates that calcium phosphate nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []

Q13: Do organic molecules in biological systems influence calcium phosphate crystallization?

A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and calcium phosphate, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.

Q14: What are some challenges associated with using calcium phosphates in biomedical applications?

A14: Despite their advantages, calcium phosphate materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.

Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?

A16: Future research focuses on developing calcium phosphate materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

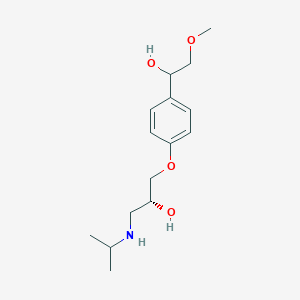

![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)